Cefcapene pivoxil hydrochloride
Overview
Description
Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is an ester-type, oral cephem antibiotic agent that is rapidly hydrolyzed by esterase in the intestinal epithelium to form its active metabolite, cefcapene . This compound has a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria . It was originally developed by Nippon Salt-Wild Pharmaceutical Co., Ltd and was first marketed in Japan under the trade name Flomox in 1997 .
Mechanism of Action
Target of Action
Cefcapene pivoxil hydrochloride, also known as Flomox, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .
Mode of Action
Flomox exhibits its antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly process . This disruption leads to the weakening of the bacterial cell wall, causing the bacteria to lyse or break down .
Biochemical Pathways
This interference disrupts the cell wall structure, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetic properties of Flomox have been studied in healthy volunteers . After a single oral dose, blood samples were collected at specific time intervals from 0-12 hours. The plasma concentrations of Flomox were determined by LC-MS/MS . The mean value for AUClast (the area under the plasma drug concentration-time curve from time zero to the last measurable concentration) was 4053.1±876.5 ng·hr/mL, and the mean value for Cmax (maximum plasma concentration) was 1324.9±321.4 ng/mL . These parameters indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.
Result of Action
The primary result of Flomox’s action is the inhibition of bacterial growth . By disrupting the bacterial cell wall synthesis, Flomox causes the bacteria to become structurally weak, leading to cell lysis and death . This results in the elimination of the bacterial infection.
Biochemical Analysis
Biochemical Properties
Cefcapene pivoxil hydrochloride acts by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Cellular Effects
This compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . It also shows potent antibacterial activity against penicillin-resistant Streptococcus pneumoniae and ampicillin-resistant Haemophilus influenzae, due to its resistance to the β-lactamase produced by these bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to PBPs and inhibits their enzymatic activity, which disrupts the process of bacterial cell wall formation and leads to bacterial cell death .
Temporal Effects in Laboratory Settings
In a clinical study, this compound showed consistent efficacy and safety over time in patients with chronic respiratory tract infections
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with PBPs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefcapene pivoxil hydrochloride involves several steps:
Initial Reaction: A compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride.
Intermediate Formation: The intermediate compound reacts with 7-ACA (7-aminocephalosporanic acid) in the presence of proline and diisopropylamine to form another intermediate.
Further Reactions: This intermediate undergoes further reactions with potassium carbonate and chlorosulfonyl isocyanate to form subsequent intermediates.
Final Steps: The final intermediate reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: Similar to other cephalosporins, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Esterase enzymes in the intestinal epithelium.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
The major product formed from the hydrolysis of this compound is cefcapene, the active metabolite .
Scientific Research Applications
Cefcapene pivoxil hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in the study of cephalosporin antibiotics and their stability.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Used in the treatment of infections caused by Gram-positive and Gram-negative bacteria.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
Cefcapene pivoxil hydrochloride is similar to other third-generation cephalosporins such as cefditoren and cefixime. it has unique properties that distinguish it from these compounds:
Cefditoren: Like this compound, cefditoren is a third-generation cephalosporin with a broad spectrum of antibacterial activity.
List of Similar Compounds
- Cefditoren
- Cefixime
- Ceftriaxone
- Cefotaxime
This compound’s unique ester-type structure and broad-spectrum antibacterial activity make it a valuable compound in the field of antibiotics.
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPFRUJYOAKQQR-CQZSJNSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048582 | |
Record name | Cefcapene pivoxil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147816-23-7 | |
Record name | Cefcapene pivoxil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcapene pivoxil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.